methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate is a complex organic compound that features a combination of benzimidazole, pyrazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with piperidine derivatives. Common synthetic routes include:
Formation of Benzimidazole Intermediate: This step involves the condensation of o-phenylenediamine with formic acid or other aldehydes to form the benzimidazole ring.
Synthesis of Pyrazole Intermediate: The pyrazole ring is typically synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of alkylated or halogenated compounds.
Scientific Research Applications
Methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole and pyrazole moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl isonipecotate: A related compound with a similar piperidine structure.
Benzimidazole derivatives: Compounds with similar benzimidazole moieties, known for their diverse biological activities.
Pyrazole derivatives: Compounds containing pyrazole rings, widely studied for their pharmacological properties.
Uniqueness
Methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate is unique due to its combination of benzimidazole, pyrazole, and piperidine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-21-16-5-3-4-6-18(16)25(13)12-15-11-17(23-22-15)19(26)24-9-7-14(8-10-24)20(27)28-2/h3-6,11,14H,7-10,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOFRDPVUKQAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)N4CCC(CC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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